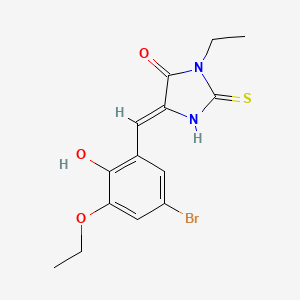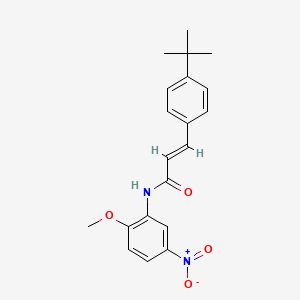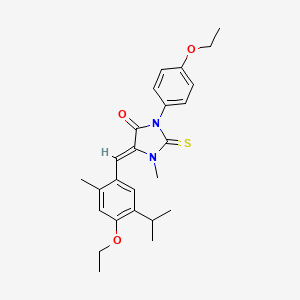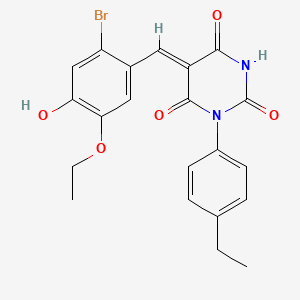![molecular formula C23H26N2O3 B5915038 N-cyclohexyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}benzamide](/img/structure/B5915038.png)
N-cyclohexyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}benzamide, also known as CMAB, is a chemical compound that has gained significant attention in the field of scientific research. CMAB is a small molecule that has shown potential in various research applications due to its unique chemical properties.
作用機序
The mechanism of action of N-cyclohexyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}benzamide involves its interaction with amyloid fibrils. This compound binds to the surface of amyloid fibrils through hydrophobic interactions and forms a stable complex. This complex emits a strong fluorescence signal, which can be detected using various imaging techniques. The binding of this compound to amyloid fibrils also inhibits their growth and aggregation, which can potentially slow down disease progression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown that this compound does not exhibit any significant toxicity or adverse effects on cells or tissues. This makes it a safe and reliable tool for scientific research.
実験室実験の利点と制限
One of the major advantages of using N-cyclohexyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}benzamide in lab experiments is its high sensitivity and selectivity in detecting amyloid fibrils. This makes it a valuable tool for disease diagnosis and drug development. However, there are also some limitations associated with its use. For example, this compound has a relatively short half-life, which means that it needs to be administered frequently to maintain its effectiveness. Additionally, this compound may not be suitable for detecting amyloid fibrils in certain tissues or organs due to its limited penetration ability.
将来の方向性
There are several future directions in which N-cyclohexyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}benzamide can be further studied and developed. One potential direction is to optimize the synthesis process to increase the yield and purity of the product. Another direction is to explore the use of this compound in detecting other types of protein aggregates, such as prions. Additionally, this compound can be modified to improve its pharmacokinetic properties, such as its half-life and penetration ability, to make it more suitable for in vivo applications.
In conclusion, this compound, or this compound, is a small molecule that has shown great potential in various scientific research applications. Its unique chemical properties and high sensitivity and selectivity in detecting amyloid fibrils make it a valuable tool for disease diagnosis and drug development. While there are some limitations associated with its use, there are also several future directions in which this compound can be further developed and optimized.
合成法
The synthesis of N-cyclohexyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}benzamide involves a series of chemical reactions. The first step is the condensation reaction between 4-methoxybenzaldehyde and cyclohexanone to form 4-methoxycyclohexanone. This intermediate product is then reacted with 3-aminoacryloyl chloride to form the desired product, this compound. The overall yield of the synthesis process is approximately 60%.
科学的研究の応用
N-cyclohexyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}benzamide has been extensively studied for its potential applications in scientific research. One of the major areas of interest is its use as a fluorescent probe for detecting amyloid fibrils. Amyloid fibrils are protein aggregates that are associated with various neurodegenerative diseases, such as Alzheimer's and Parkinson's. This compound has shown high selectivity and sensitivity in detecting amyloid fibrils, making it a promising tool for disease diagnosis and drug development.
特性
IUPAC Name |
N-cyclohexyl-2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-28-19-14-11-17(12-15-19)13-16-22(26)25-21-10-6-5-9-20(21)23(27)24-18-7-3-2-4-8-18/h5-6,9-16,18H,2-4,7-8H2,1H3,(H,24,27)(H,25,26)/b16-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEPKNJTMZIEIN-DTQAZKPQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-ethoxyphenyl)-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B5914965.png)

![5-{3-chloro-4-[(4-iodobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5914986.png)
![5-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-3-(4-nitrobenzyl)-2,4-imidazolidinedione](/img/structure/B5914988.png)
![5-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5914994.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-(4-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B5915002.png)

![5-{3-chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5915011.png)

![{4-bromo-2-[(1,3-dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5915027.png)
![3-{3-(4-methoxyphenyl)-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrazol-1-yl}propanoic acid](/img/structure/B5915039.png)

![methyl 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate](/img/structure/B5915047.png)
